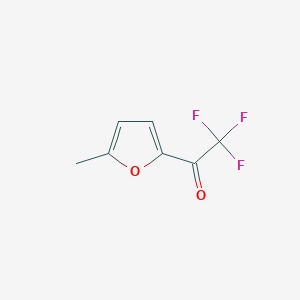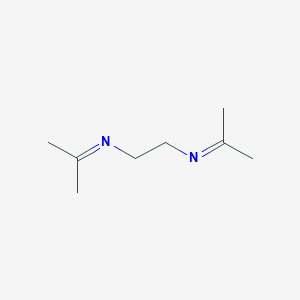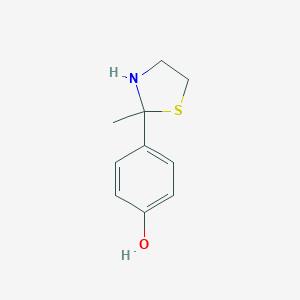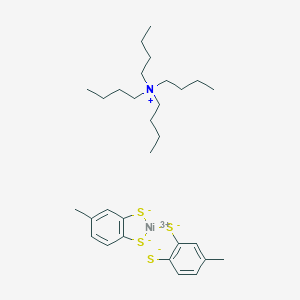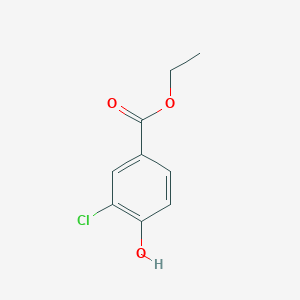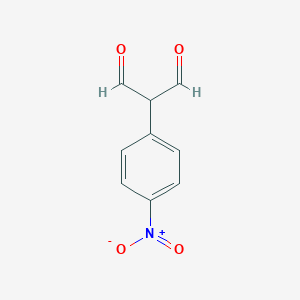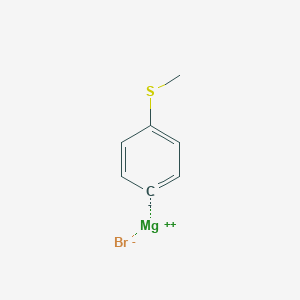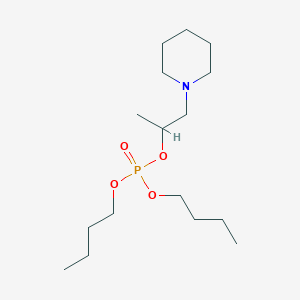
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is an organophosphorus compound with the molecular formula C16H34NO4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the broader class of organophosphate esters, which are widely used as flame retardants, plasticizers, and additives in various consumer products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-piperidino-2-propyl) phosphate typically involves the reaction of dibutyl phosphate with 1-piperidino-2-propyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of dibutyl (1-piperidino-2-propyl) phosphate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different nucleophilic groups replacing the piperidino group.
Applications De Recherche Scientifique
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized as a flame retardant, plasticizer, and additive in various consumer products.
Mécanisme D'action
The mechanism of action of dibutyl (1-piperidino-2-propyl) phosphate involves its interaction with molecular targets such as enzymes and cellular receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound may also interact with cellular membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis (1,3-dichloro-2-propyl) phosphate
- Bis (2-chloroethyl) phosphate
- Diphenyl phosphate
Uniqueness
Dibutyl 1-piperidin-1-ylpropan-2-yl phosphate is unique due to its specific piperidino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
15870-43-6 |
|---|---|
Formule moléculaire |
C16H34NO4P |
Poids moléculaire |
335.42 g/mol |
Nom IUPAC |
dibutyl 1-piperidin-1-ylpropan-2-yl phosphate |
InChI |
InChI=1S/C16H34NO4P/c1-4-6-13-19-22(18,20-14-7-5-2)21-16(3)15-17-11-9-8-10-12-17/h16H,4-15H2,1-3H3 |
Clé InChI |
JXWDIKAQTDFWJT-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
SMILES canonique |
CCCCOP(=O)(OCCCC)OC(C)CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


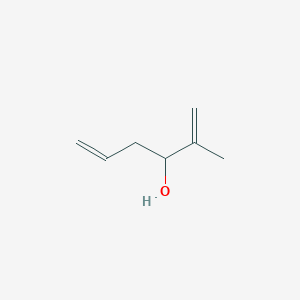
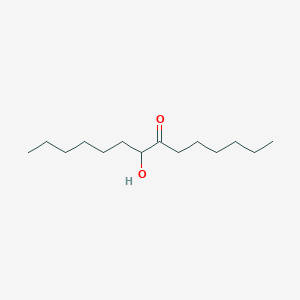
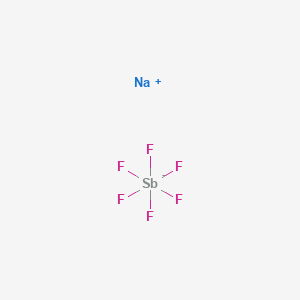
![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

![10-methylbenzo[b]triphenylene](/img/structure/B100964.png)
